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Compound of Interest

N-(2,4-difluorophenyl)-3-
Compound Name:
oxobutanamide

CAS No.: 218930-20-2

Cat. No.: B3025491

Get Quote

\ J

Synthesis, Reactivity, and Applications in Heterocyclic Chemistry

Executive Summary

N-(2,4-difluorophenyl)-3-oxobutanamide (CAS: 218930-20-2) is a specialized fluorinated
building block critical for the synthesis of nitrogen-containing heterocycles in medicinal
chemistry and agrochemicals.[1][2][3] Featuring a reactive 1,3-dicarbonyl system and a
pharmacologically privileged 2,4-difluorophenyl moiety, this compound serves as a versatile
precursor for pyrazoles, quinolones, and dihydropyridines.[4]

The 2,4-difluorophenyl group is a hallmark of high-potency antifungal agents (e.g.,
Fluconazole, Voriconazole, Posaconazole) and kinase inhibitors, imparting metabolic stability
and enhanced lipophilicity to the final drug scaffold.[4] This guide details the synthesis,
mechanistic reactivity, and experimental protocols for utilizing this intermediate in drug
discovery.[4]

Chemical Identity & Properties
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Property Data

IUPAC Name N-(2,4-difluorophenyl)-3-oxobutanamide
CAS Number 218930-20-2

Molecular Formula C10H9F2NO2

Molecular Weight 213.18 g/mol

Appearance White to off-white solid

Melting Point 127-129 °C (Typical)

Solubility Soluble in DMSO, DMF, Methanol; Sparingly

soluble in Water

) Amide, Ketone, Active Methylene (C2),
Key Functional Groups ] L
Fluorinated Aromatic Ring

Tautomerism

Like all

-keto amides, N-(2,4-difluorophenyl)-3-oxobutanamide exists in equilibrium between its keto
and enol forms. In solution (especially in non-polar solvents like CDCI3), the enol form is
stabilized by an intramolecular hydrogen bond between the enolic hydroxyl and the amide
carbonyl.[4]

o Keto Form: Reactive at C2 (active methylene) for alkylation.[4]

e Enol Form: Reactive at O or C2 depending on conditions; essential for cyclization
mechanisms.

Synthetic Routes[5][6][7][8][9][10][11][12][13]

The synthesis of N-(2,4-difluorophenyl)-3-oxobutanamide is primarily achieved through the
acetoacetylation of 2,4-difluoroaniline. Two primary methods are employed depending on scale
and reagent availability.

Method A: Industrial Route (Diketene)
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The reaction of 2,4-difluoroaniline with diketene is the most atom-economical route, producing
no by-products other than the target molecule. This reaction is highly exothermic and typically
performed in inert solvents like toluene or dichloromethane.

Reagents: 2,4-Difluoroaniline, Diketene.[4][5]

Conditions: 0-25 °C, inert atmosphere (N2).[4]

Yield: High (>90%).

Mechanism: Nucleophilic attack of the aniline nitrogen on the carbonyl carbon of diketene,
followed by ring opening.[4]

Method B: Laboratory Route (Ethyl Acetoacetate)

For laboratory scale where diketene handling is restricted, ethyl acetoacetate is used.[4] This
transamidation reaction is reversible and requires the removal of ethanol to drive the
equilibrium forward. High temperatures (>120 °C) or catalysts (e.g., amines, Lewis acids) are
often required.[4]

o Reagents: 2,4-Difluoroaniline, Ethyl Acetoacetate.[4]

» Conditions: Reflux in toluene/xylene with Dean-Stark trap (to remove EtOH) or microwave
irradiation.

o Catalysts: Triethylamine, DMAP, or Zinc dust.[4]

Synthesis Pathway Diagram[5][6][12]

Diketene

(Electrophile) \

Nucleophilic Ring Opening

(Exothermic, 0-25°C) Atom Economy: 100%
2,4-Difluoroaniline — \_» .
(Nucleophile) N-(2,4-difluorophenyl)-
\ W 3-oxobutanamide
Transamidation
Ethyl Acetoacetate ——— (-EtOH, >120°C)
(Electrophile)
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Figure 1: Comparison of Industrial (Diketene) and Laboratory (Ethyl Acetoacetate) synthesis
routes.

Mechanistic Reactivity & Applications[5][14]

The versatility of N-(2,4-difluorophenyl)-3-oxobutanamide stems from its multiple reactive
sites, allowing it to serve as a lynchpin in the synthesis of complex heterocycles.

Synthesis of Pyrazoles (Knorr Pyrazole Synthesis)

Reaction with hydrazines yields pyrazolones or pyrazoles.[4] This is a critical transformation for
creating bioisosteres of drugs like Celecoxib or Fipronil analogs.

e Reaction: Condensation with hydrazine hydrate or substituted hydrazines.
e Product: 1-(2,4-difluorophenyl)-3-methyl-1H-pyrazol-5-ol (or tautomers).

e Mechanism: Initial imine formation at the ketone followed by intramolecular cyclization on the
amide carbonyl.

Synthesis of Quinolones (Knorr Quinoline Synthesis)

Under strong acidic conditions (e.g., H2SOa4, PPA), the molecule undergoes intramolecular
cyclization to form 2-quinolones or 4-quinolones.[4]

e Mechanism: Electrophilic aromatic substitution where the activated carbonyl attacks the
phenyl ring (ortho to the amine).

» Note: The presence of fluorine atoms on the ring (at 2,4 positions) deactivates the ring
towards electrophilic attack, often requiring harsher conditions or directing the cyclization to
specific isomers (e.g., 6,8-difluoro-4-methylquinolin-2(1H)-one).[4]

Active Methylene Alkylation

The C2 position (between the two carbonyls) is highly acidic (pKa ~11).[4] It can be
deprotonated by mild bases (K2COs, NaH) to undergo alkylation or Knoevenagel condensation
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with aldehydes, leading to dihydropyridines (Hantzsch synthesis).[4]

Reactivity Flowchart

N-(2,4-difluorophenyl)-
3-oxobutanamide

. + H2S04 / PPA + Aldehyde + Amine + Base + R-X
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Pyrazolone / Pyrazole Quinolone / Quinolinone 1,4-Dihydropyridine C2-Alkylated Derivative
(Anti-inflammatory Scaffold) (Antibacterial/Anticancer) (Ca2+ Channel Blocker) (Advanced Intermediate)

Click to download full resolution via product page

Figure 2: Divergent synthetic applications of the core scaffold.

Experimental Protocols
Protocol 1: Synthesis via Ethyl Acetoacetate (Lab Scale)

Adapted from standard acetoacetylation procedures [1, 2].[4]

Materials:

2,4-Difluoroaniline (10 mmol, 1.29 g)[4]

Ethyl Acetoacetate (12 mmol, 1.56 g)[4]

Toluene (20 mL)

Triethylamine (0.5 mL, Catalyst)[4]

Procedure:
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Setup: Equip a 50 mL round-bottom flask with a magnetic stir bar and a Dean-Stark
apparatus topped with a reflux condenser.

Addition: Add 2,4-difluoroaniline, ethyl acetoacetate, toluene, and triethylamine to the flask.

Reaction: Heat the mixture to reflux (bath temp ~120 °C) for 4—6 hours. Monitor the
collection of ethanol/water in the trap.

Monitoring: Check progress via TLC (Eluent: Hexane/EtOAc 7:3). The product typically
appears at a lower Rf than the aniline.

Workup: Cool the reaction mixture to room temperature. The product may precipitate upon
cooling. If not, concentrate the solvent under reduced pressure.[4][6]

Purification: Recrystallize the crude solid from Ethanol/Water or Toluene/Hexane to obtain
white crystals.

Yield: Expected yield 60—-80%.

Protocol 2: Synthesis of Pyrazolone Derivative

Procedure:

Dissolve N-(2,4-difluorophenyl)-3-oxobutanamide (1.0 eq) in Ethanol.
Add Hydrazine Hydrate (1.1 eq) dropwise at room temperature.
Reflux for 2 hours.

Cool to 0 °C. Filter the precipitated solid (1-(2,4-difluorophenyl)-3-methyl-pyrazol-5-one).

Analytical Characterization

To validate the synthesis, the following spectral data should be obtained:

1H NMR (400 MHz, CDCls):

o 9.20 (br's, 1H, NH)[4]
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o

8.30 (m, 1H, Ar-H, H-6)[4]

o

6.90 (m, 2H, Ar-H, H-3, H-5)[4]

o

3.65 (s, 2H, -CHz- of keto form) [Note: Enol form will show singlet at ~5.0 ppm and OH
>12 ppm][4]

o

2.35 (s, 3H, -CH3)[4]

e 13C NMR: Carbonyl peaks at ~204 ppm (ketone) and ~163 ppm (amide).[4] C-F coupling will
be observed for aromatic carbons (doublets/triplets).[4]

e F NMR: Two distinct signals around -110 to -120 ppm, showing coupling patterns typical of
2,4-substitution.

e Mass Spectrometry (ESI+): [M+H]* = 214.2.[4]

Safety & Handling (MSDS Summary)

e Hazards: Irritant to eyes, respiratory system, and skin (H315, H319, H335).[4]

e Handling: Use in a fume hood. Avoid dust formation.

» Storage: Store at 2—-8 °C or -20 °C for long term. Keep container tightly closed in a dry place.

o First Aid: In case of contact with eyes, rinse immediately with plenty of water and seek
medical advice.[4]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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